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4-Bromo-1-(4-chlorophenyl)butan-1-one

Cat. No.: B1330500
CAS No.: 156092-12-5
M. Wt: 261.54 g/mol
InChI Key: VQZCACGMEDIQKK-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Ketones in Organic Synthesis

Halogenated ketones are a crucial class of compounds in organic synthesis due to their enhanced reactivity, which allows for the formation of a wide array of more complex molecules. The presence of a halogen atom alpha to a carbonyl group, for instance, can increase the acidity of the neighboring protons, facilitating enolate formation and subsequent reactions. Furthermore, the halogen itself can act as a leaving group in nucleophilic substitution reactions. This dual reactivity makes halogenated ketones valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Overview of the Butanone Framework as a Synthetic Scaffold

The butanone, or more specifically in this case, the butyrophenone (B1668137) framework, serves as a robust scaffold in synthetic chemistry. The four-carbon chain provides a flexible linker that can be modified through various chemical transformations. The ketone functional group is a site for a multitude of reactions, including reductions, additions, and condensations. This versatility allows for the construction of diverse molecular structures with varied functionalities, making the butyrophenone core a common feature in many biologically active molecules.

Research Landscape and Scholarly Interest in 4-Bromo-1-(4-chlorophenyl)butan-1-one

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs are prevalent in medicinal chemistry research. Halogenated butyrophenones are recognized as important intermediates in the synthesis of a variety of pharmacologically active compounds. The presence of both a reactive bromine atom on the alkyl chain and a chlorinated phenyl ring suggests its potential as a building block for creating libraries of compounds for drug discovery.

Scholarly interest in similar molecules indicates that this compound would likely be utilized in reactions such as nucleophilic substitutions at the bromine-bearing carbon and modifications of the aromatic ring. Cyclization reactions involving the ketone and the bromo-alkyl chain are also a plausible area of investigation for the synthesis of heterocyclic compounds. The compound is commercially available from several chemical suppliers, indicating its use in laboratory-scale synthesis. cymitquimica.comkeyorganics.netcymitquimica.com Further research is needed to fully elucidate the specific applications and synthetic utility of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrClO B1330500 4-Bromo-1-(4-chlorophenyl)butan-1-one CAS No. 156092-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-(4-chlorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZCACGMEDIQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343093
Record name 4-bromo-1-(4-chlorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156092-12-5
Record name 4-bromo-1-(4-chlorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo 1 4 Chlorophenyl Butan 1 One

Direct Halogenation Strategies

Direct halogenation involves the introduction of a bromine atom onto a pre-existing organic scaffold. For aryl ketones, this typically occurs at the α-position to the carbonyl group.

The most direct method for synthesizing α-haloketones is through the reaction of an enolizable aromatic ketone with an electrophilic bromine source. acs.org This reaction can proceed under acidic or basic conditions, which facilitate the formation of the nucleophilic enol or enolate intermediate, respectively. acs.org A common precursor for 4-Bromo-1-(4-chlorophenyl)butan-1-one would be 1-(4-chlorophenyl)butan-1-one.

Under acidic conditions, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogens. A subsequent deprotonation by a weak base yields an enol. The electron-rich double bond of the enol then attacks the electrophilic bromine. nih.gov Various brominating agents can be employed for this purpose, including molecular bromine (Br₂) and N-bromosuccinimide (NBS). nih.govdocbrown.info Lewis acids, such as aluminum chloride (AlCl₃), can be used to increase the electrophilicity of the brominating agent. libretexts.org

The general mechanism for the acid-catalyzed α-bromination of a ketone is as follows:

Protonation of the carbonyl oxygen.

Tautomerization to form the enol.

Nucleophilic attack of the enol on the bromine molecule.

Deprotonation to yield the α-bromoketone and hydrogen bromide. nih.gov

The efficiency and selectivity of electrophilic bromination reactions are highly dependent on several parameters. The choice of brominating agent, solvent, catalyst, and temperature all play a crucial role in maximizing the yield of the desired product while minimizing side reactions.

Table 1: Key Optimization Parameters in the Bromination of Aryl Ketones

Parameter Influence on Reaction Common Variations
Brominating Agent Determines reactivity and selectivity. Br₂, N-Bromosuccinimide (NBS), Pyridinium hydrobromide perbromide. nih.gov
Catalyst Can be acidic, basic, or a Lewis acid to promote enol/enolate formation. Acetic acid, Aluminum chloride (AlCl₃). nih.govlibretexts.org
Solvent Affects solubility of reagents and can influence reaction rate and selectivity. Acetic acid, Dichloromethane, Carbon tetrachloride. nih.govrsc.org

| Temperature | Controls the rate of reaction and can impact the formation of byproducts. | Reactions can be run at temperatures ranging from room temperature to reflux. nih.gov |

For instance, studies on the α-bromination of acetophenone (B1666503) derivatives have shown that reaction temperature significantly impacts the yield. In one study, it was found that at temperatures below 80°C, the yield was low, but increasing the temperature to 90°C gave a significantly better yield. nih.govresearchgate.net The molar ratio of the substrate to the brominating agent is also a critical factor to optimize. nih.govresearchgate.net

Oxidative Fragmentation Pathways

Alternative synthetic routes involve the cleavage of larger molecules, often through oxidative processes, to generate the desired halo-ketone.

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. One such application is the oxidative ring-opening of cyclic ethers to produce functionalized ketones. For example, a method utilizing iron(III) acetylacetonate (B107027) as a photocatalyst under visible light irradiation can efficiently cleave cyclic ethers in the presence of a halogen source to yield γ- or δ-bromo ketones. This approach offers a radical-based pathway to functionalize otherwise inert ethers.

Photo-induced reactions often proceed through radical intermediates. In the case of the photocatalytic oxidative fragmentation of ethers, the proposed mechanism involves the generation of a radical from the ether. This radical can then undergo further reactions, such as atom transfer radical addition with a halogen source, to form the final product.

The specific mechanism can be complex and may involve several competing pathways. For instance, in some photochemical reactions of ketones, an intramolecular hydrogen atom abstraction can occur, leading to a biradical intermediate which can then cleave to form an enol and an alkene (a Norrish Type II reaction). The efficiency of these reactions is often described by their quantum yield, which is the number of molecules of product formed per photon of light absorbed.

Thermal Reaction Routes

Thermal reaction routes typically involve the use of heat to drive a chemical transformation. A prominent example that can lead to the formation of the precursor for this compound is the Friedel-Crafts acylation.

In this approach, chlorobenzene (B131634) can be acylated with 4-bromobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgorganic-chemistry.org The reaction is an electrophilic aromatic substitution where the acylium ion, formed from the reaction of 4-bromobutyryl chloride and AlCl₃, attacks the electron-rich chlorobenzene ring. libretexts.org The reaction is typically carried out by heating the mixture. reddit.com The chloro-substituent on the benzene (B151609) ring is an ortho-, para-director, leading primarily to the formation of 1-(4-chlorophenyl)-4-bromobutan-1-one. rsc.org

Table 2: Components in the Friedel-Crafts Acylation for the Synthesis of this compound

Component Role in the Reaction
Chlorobenzene Aromatic substrate.
4-Bromobutyryl chloride Acylating agent.
Aluminum chloride (AlCl₃) Lewis acid catalyst.

| Heat | Provides the activation energy for the reaction. |

The conditions for Friedel-Crafts acylation, such as temperature and reaction time, need to be carefully controlled to achieve good yields and selectivity. rsc.orggoogle.com

Thermal Ring-Opening Reactions of Halocyclobutanols

The synthesis of γ-halogenated ketones can be achieved through the ring-opening of cyclobutanol (B46151) precursors. A notable method involves the ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated oxidative addition of halides to 1-substituted cyclobutanols. nih.gov This approach provides a direct route to γ-bromo and γ-iodo ketones. nih.gov For instance, 1-aryl substituted cyclobutanols react to form 1-aryl-γ-bromo ketones in good to excellent yields. nih.gov The reaction is characterized by short reaction times and involves the addition of the halide to the least hindered carbon of the cyclobutanol ring. nih.gov While traditional methods for producing γ-bromo ketones often involve refluxing γ-chloro ketones with bromides for extended periods, this oxidative coupling offers a more direct and efficient alternative. nih.gov

Precursor TypeReagentsProduct TypeKey Features
1-ArylcyclobutanolCeric Ammonium Nitrate (CAN), Bromide Source1-Aryl-γ-bromo ketoneShort reaction times, Good to excellent yields, Regioselective halide addition nih.gov

Stereochemical Control in Thermal Rearrangements

The stereochemical outcome of thermal rearrangements, such as the ring-opening of cyclobutane (B1203170) derivatives, is a critical aspect of synthetic design. numberanalytics.com The principles of stereochemical control dictate the three-dimensional arrangement of atoms in the product. fiveable.me Factors influencing the stereochemistry of these reactions include steric and electronic effects, as well as the conformation of the starting material. numberanalytics.com In thermal rearrangements of substituted cyclobutanes, the reaction can proceed through intermediates where the stereochemistry may be retained or inverted. researchgate.net For instance, the thermal behavior of constrained cyclobutane systems has been studied to understand how conformational restrictions affect the stereochemical course of the rearrangement. nih.gov Strategies to control stereochemistry often involve the use of chiral auxiliaries or catalysts. numberanalytics.com Chiral auxiliaries are temporarily introduced into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed. youtube.com Substrate control, where the existing stereochemistry in a molecule influences the formation of new stereocenters, is another key strategy. youtube.com

Control StrategyDescriptionApplication Example
Substrate Control Existing stereocenters in the reactant molecule influence the stereochemical outcome of the reaction. youtube.comThe stereochemistry of a substituent on a cyclobutane ring can direct the stereochemical course of its thermal ring-opening. researchgate.net
Auxiliary Control A chiral auxiliary is temporarily attached to the substrate to direct the stereoselective formation of the product. youtube.comAn auxiliary can be used to control the stereochemistry during the formation of a cyclobutanol precursor. mdpi.com
Catalyst Control A chiral catalyst creates a chiral environment that favors the formation of one stereoisomer over another. numberanalytics.comChiral catalysts can be employed in reactions to synthesize enantiomerically enriched cyclobutane derivatives. nih.govacs.org

Friedel-Crafts Acylation Approaches to Analogous Butanones

The Friedel-Crafts acylation is a fundamental reaction for the synthesis of aryl ketones, where an acyl group is introduced onto an aromatic ring. numberanalytics.comwikipedia.org This electrophilic aromatic substitution reaction is a key method for forming carbon-carbon bonds to an aromatic nucleus. studymind.co.uk

Utilization of 4-Bromobutyryl Chloride

In the context of synthesizing this compound, a direct approach involves the Friedel-Crafts acylation of chlorobenzene with 4-bromobutyryl chloride. sigmaaldrich.comyoutube.com In this reaction, the 4-bromobutyryl group is introduced onto the chlorobenzene ring. blogspot.com Due to the directing effects of the chlorine atom on the aromatic ring, the acylation is expected to yield a mixture of ortho and para substituted products, with the para isomer typically being the major product due to reduced steric hindrance. youtube.comblogspot.com The reaction is generally carried out in the presence of a Lewis acid catalyst. numberanalytics.comwikipedia.org

Aromatic SubstrateAcylating AgentExpected Major Product
Chlorobenzene4-Bromobutyryl Chloride sigmaaldrich.comThis compound nih.gov

Catalyst Systems for Aromatic Acylations

A Lewis acid catalyst is essential for activating the acyl chloride in a Friedel-Crafts acylation. numberanalytics.comwikipedia.org The catalyst coordinates with the halogen of the acyl chloride, facilitating the formation of a highly reactive acylium ion electrophile. masterorganicchemistry.com Aluminum chloride (AlCl₃) is a traditional and widely used catalyst for this purpose. numberanalytics.comwikipedia.org However, a stoichiometric amount or more of the catalyst is often required because the resulting ketone product can form a stable complex with the Lewis acid. wikipedia.org This complex must be hydrolyzed during aqueous workup to liberate the final ketone product. wikipedia.orgyoutube.com

Modern advancements have introduced a variety of other catalyst systems. organic-chemistry.org These include other metal halides like iron(III) chloride (FeCl₃) and zinc(II) salts. masterorganicchemistry.comresearchgate.net In some cases, particularly with activated aromatic rings, milder Lewis acids or even Brønsted acids can be used. wikipedia.org Research has also explored the use of solid acid catalysts and reusable catalysts to develop more environmentally friendly and efficient acylation protocols. researchgate.netorganic-chemistry.org

Catalyst TypeExamplesKey Characteristics
Traditional Lewis Acids AlCl₃, FeCl₃ wikipedia.orgmasterorganicchemistry.comOften require stoichiometric amounts; effective for a wide range of substrates. wikipedia.org
Milder Lewis Acids ZnCl₂, In(OTf)₃, Y(OTf)₃ researchgate.netCan be used in catalytic amounts for activated arenes; may offer improved selectivity. wikipedia.orgresearchgate.net
Solid Acid Catalysts Zeolites, Silica-supported sulfonic acids, AlPW₁₂O₄₀ organic-chemistry.orgresearchgate.netOffer advantages in terms of separation and reusability. researchgate.net
Brønsted Acids Methanesulfonic acid, Triflic acid researchgate.netorganic-chemistry.orgCan catalyze acylations, sometimes using carboxylic acids directly as the acylating agent. wikipedia.orgresearchgate.net

Meerwein Reaction Conditions for Related α-Bromo Ketones

While not a direct synthesis of the target γ-bromo ketone, the Meerwein reaction provides a valuable method for preparing α-bromo ketones, which are structurally related and synthetically useful intermediates. nih.gov

Arylation of Methyl Vinyl Ketone with Arenediazonium Bromides

The Meerwein arylation involves the addition of an aryl diazonium salt to an electron-deficient alkene, often catalyzed by a metal salt like copper(I) bromide. researchgate.netwikipedia.org A convenient synthesis of 4-aryl-3-bromobutan-2-ones has been demonstrated through the reaction of methyl vinyl ketone with arenediazonium bromides. researchgate.net This reaction proceeds via the formation of an aryl radical from the diazonium salt, which then adds to the alkene. wikipedia.org The resulting radical intermediate is subsequently trapped by a bromide ion. wikipedia.org This methodology offers a direct route to α-bromo ketones from simple precursors. researchgate.netresearchgate.net

Alkene SubstrateArylating AgentCatalystProduct Type
Methyl Vinyl KetoneArenediazonium Bromide researchgate.netCopper(I) Bromide researchgate.net4-Aryl-3-bromobutan-2-one researchgate.net

Scope and Limitations of the Meerwein Reaction in α-Bromo Ketone Synthesis

The Meerwein arylation serves as a notable method for the synthesis of α-bromo ketones, involving the addition of an aryl diazonium salt to an electron-deficient alkene in the presence of a metal salt catalyst. wikipedia.org This reaction facilitates the formation of a new carbon-carbon bond and the introduction of a bromine atom in a single step. The scope of this reaction with respect to the synthesis of α-bromo ketones, particularly 4-aryl-3-bromobutan-2-ones, has been explored, revealing both its utility and its inherent limitations. researchgate.net

A key advantage of the Meerwein reaction in this context is its tolerance for a variety of substituents on the aromatic ring of the diazonium salt. researchgate.net This allows for the synthesis of a diverse range of α-bromo ketones with different substitution patterns on the aryl moiety. For instance, the reaction between methyl vinyl ketone and various arenediazonium bromides, catalyzed by copper(II) bromide, has been shown to produce the corresponding 4-aryl-3-bromobutan-2-ones in moderate yields. researchgate.net The reaction accommodates both electron-donating and electron-withdrawing groups on the aromatic ring, although the yields can be influenced by the nature of these substituents. researchgate.net

However, the traditional Meerwein arylation is not without its drawbacks. A significant limitation is the reliance on thermally unstable and potentially explosive aryldiazonium salts. nih.gov This instability can pose safety risks and may limit the scalability of the process. Furthermore, the reaction is often accompanied by side reactions, most notably the Sandmeyer reaction, which leads to the formation of aryl bromides as byproducts and consequently reduces the yield of the desired α-bromo ketone. researchgate.netnih.gov For example, in the reaction of benzenediazonium (B1195382) bromide with methyl vinyl ketone, 3-bromo-4-phenylbutan-2-one (B51047) was obtained in a 40% yield, with a substantial 37% yield of bromobenzene (B47551) as a byproduct. researchgate.net

The reaction conditions, including the choice of catalyst and solvent, can also impact the efficiency of the synthesis. While copper salts are commonly employed as catalysts, the yields can vary. researchgate.net Modern advancements have explored photocatalyzed Meerwein-type bromoarylations using more stable arylthianthrenium salts, which can proceed in the absence of copper and exhibit a broad functional group tolerance. nih.gov These newer methods aim to address the limitations associated with the traditional approach, such as the instability of the diazonium salts and the prevalence of side reactions. nih.gov

The scope of the Meerwein reaction for the synthesis of α-bromo ketones is further illustrated by the range of substituted arenediazonium salts that have been successfully employed. The following table presents data on the synthesis of various 4-aryl-3-bromobutan-2-ones via the Meerwein reaction, highlighting the yields obtained with different substituents on the aryl ring.

Aryl Group (Ar) in ArN₂BrProductYield (%)
4-Chlorophenyl3-Bromo-4-(4-chlorophenyl)butan-2-oneNot specified in provided text
Phenyl3-Bromo-4-phenylbutan-2-one40
3-Methylphenyl3-Bromo-4-(3-methylphenyl)butan-2-oneNot specified in provided text
4-Methylphenyl3-Bromo-4-(4-methylphenyl)butan-2-oneNot specified in provided text
2-Trifluoromethylphenyl3-Bromo-4-(2-trifluoromethylphenyl)butan-2-oneNot specified in provided text
3-Trifluoromethylphenyl3-Bromo-4-(3-trifluoromethylphenyl)butan-2-oneNot specified in provided text
3-Bromophenyl3-Bromo-4-(3-bromophenyl)butan-2-oneNot specified in provided text
2-Chlorophenyl3-Bromo-4-(2-chlorophenyl)butan-2-oneNot specified in provided text
3-Chlorophenyl3-Bromo-4-(3-chlorophenyl)butan-2-oneNot specified in provided text
2-Fluorophenyl3-Bromo-4-(2-fluorophenyl)butan-2-oneNot specified in provided text
3-Fluorophenyl3-Bromo-4-(3-fluorophenyl)butan-2-oneNot specified in provided text
4-Fluorophenyl3-Bromo-4-(4-fluorophenyl)butan-2-oneNot specified in provided text
4-Methoxyphenyl3-Bromo-4-(4-methoxyphenyl)butan-2-oneNot specified in provided text
4-Nitrophenyl3-Bromo-4-(4-nitrophenyl)butan-2-oneNot specified in provided text
4-Sulfamoylphenyl3-Bromo-4-(4-sulfamoylphenyl)butan-2-oneNot specified in provided text
2,4-Dichlorophenyl3-Bromo-4-(2,4-dichlorophenyl)butan-2-oneNot specified in provided text
2,5-Dichlorophenyl3-Bromo-4-(2,5-dichlorophenyl)butan-2-oneNot specified in provided text
Data sourced from a study on the synthesis of 4-aryl-3-bromobutan-2-ones. researchgate.net

Reaction Chemistry and Mechanistic Insights of 4 Bromo 1 4 Chlorophenyl Butan 1 One

Nucleophilic Reactivity

The chemical structure of 4-Bromo-1-(4-chlorophenyl)butan-1-one features two distinct electrophilic centers, rendering it susceptible to attack by a wide range of nucleophiles. These reactions can be broadly categorized into additions at the carbonyl center and substitutions at the bromine-bearing carbon atom.

Nucleophilic Addition to the Carbonyl Center

The carbonyl group (C=O) is characterized by a significant polarization of the carbon-oxygen double bond, which imparts a partial positive charge on the carbon atom, making it an excellent electrophile. masterorganicchemistry.com Nucleophilic addition reactions involve the attack of a nucleophile on this carbonyl carbon, which results in the conversion of the carbon's hybridization state from sp² to sp³. libretexts.org

The mechanism begins with the nucleophile forming a new sigma bond with the carbonyl carbon. Simultaneously, the pi bond of the carbonyl group breaks, and the electron pair moves to the electronegative oxygen atom, generating a tetrahedral alkoxide intermediate. libretexts.org In a subsequent step, this intermediate is typically protonated by a weak acid to yield an alcohol product. libretexts.org

Strong and irreversible nucleophiles, such as organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li), are particularly effective for these transformations. masterorganicchemistry.com The reaction of this compound with various Grignard reagents leads to the formation of tertiary alcohols, as the addition of the organometallic species introduces a third R-group to the carbonyl carbon. Because the carbonyl group is planar, the nucleophile can attack from either face, which would result in a racemic mixture of enantiomers if a new chiral center is formed. libretexts.org

Table 1: Nucleophilic Addition Reactions with Grignard Reagents

Nucleophile (Grignard Reagent) Product Product Class
Methylmagnesium bromide (CH₃MgBr) 1-(4-chlorophenyl)-1-methyl-4-bromobutan-1-ol Tertiary Alcohol
Ethylmagnesium bromide (C₂H₅MgBr) 1-(4-chlorophenyl)-1-ethyl-4-bromobutan-1-ol Tertiary Alcohol
Phenylmagnesium bromide (C₆H₅MgBr) 1-(4-chlorophenyl)-1-phenyl-4-bromobutan-1-ol Tertiary Alcohol

Nucleophilic Substitution at the Bromine Atom

The second major site of reactivity is the primary carbon atom bonded to the bromine atom. The carbon-bromine bond is polarized, and the bromide ion is an effective leaving group, making this site susceptible to bimolecular nucleophilic substitution (SN2) reactions. libretexts.orglibretexts.org In an SN2 mechanism, the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group in a single, concerted step. libretexts.org

Ammonia, primary amines, and secondary amines are effective nucleophiles that can displace the bromide ion to form a new carbon-nitrogen bond. This reaction pathway is a fundamental method for the synthesis of primary, secondary, and tertiary amines, respectively. The reaction of this compound with various amines yields the corresponding amino-ketone derivatives.

Table 2: Nucleophilic Substitution with Amine Nucleophiles

Nucleophile Product Product Class
Ammonia (NH₃) 4-Amino-1-(4-chlorophenyl)butan-1-one Primary Amine
Methylamine (CH₃NH₂) 4-(Methylamino)-1-(4-chlorophenyl)butan-1-one Secondary Amine
Diethylamine ((C₂H₅)₂NH) 4-(Diethylamino)-1-(4-chlorophenyl)butan-1-one Tertiary Amine

Thiols (R-SH) and their corresponding conjugate bases, thiolates (R-S⁻), are potent nucleophiles due to the high polarizability of sulfur. nih.gov They readily participate in SN2 reactions with primary alkyl halides to form thioethers (sulfides). The reaction proceeds efficiently, with the thiolate anion attacking the carbon center and displacing the bromide leaving group.

Table 3: Nucleophilic Substitution with Thiol and Thiolate Nucleophiles

Nucleophile Product Product Class
Ethanethiol (C₂H₅SH) 4-(Ethylthio)-1-(4-chlorophenyl)butan-1-one Thioether
Sodium thiophenoxide (C₆H₅SNa) 4-(Phenylthio)-1-(4-chlorophenyl)butan-1-one Thioether
Sodium hydrosulfide (B80085) (NaSH) 4-Mercapto-1-(4-chlorophenyl)butan-1-one Thiol

Alkoxides (R-O⁻), typically generated by deprotonating an alcohol with a strong base, are strong nucleophiles that react with primary alkyl halides to form ethers via the Williamson ether synthesis. This SN2 reaction involves the displacement of the bromide by the alkoxide ion. A competing elimination (E2) pathway is possible but is generally disfavored for primary, unhindered substrates.

Additionally, the bifunctional nature of this molecule allows for intramolecular reactions. If the ketone functionality is first reduced to a secondary alcohol (e.g., using sodium borohydride), the resulting 4-bromo-1-(4-chlorophenyl)butan-1-ol can be treated with a base like sodium hydride (NaH) to form an internal alkoxide. chegg.com This alkoxide can then undergo an intramolecular SN2 reaction, attacking the carbon bearing the bromine to form a five-membered cyclic ether, specifically a substituted tetrahydrofuran (B95107). chegg.comchegg.com

Table 4: Intermolecular Nucleophilic Substitution with Alkoxide Nucleophiles

Nucleophile Product Product Class
Sodium methoxide (B1231860) (CH₃ONa) 4-Methoxy-1-(4-chlorophenyl)butan-1-one Ether
Sodium ethoxide (C₂H₅ONa) 4-Ethoxy-1-(4-chlorophenyl)butan-1-one Ether
Sodium tert-butoxide ((CH₃)₃CONa) 4-(tert-Butoxy)-1-(4-chlorophenyl)butan-1-one Ether

Oxidative Transformations

Ketones are generally resistant to oxidation under mild conditions, unlike aldehydes, due to the absence of a hydrogen atom on the carbonyl carbon. libretexts.org Powerful oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl, but these reactions often lack selectivity and are of limited synthetic utility. libretexts.orgresearchgate.net

A significant and more controlled oxidative transformation for ketones is the Baeyer-Villiger oxidation. wikipedia.orgnih.gov This reaction converts a ketone into an ester through the use of a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxide-based reagents. wikipedia.orgorganic-chemistry.org The mechanism involves the initial nucleophilic addition of the peroxyacid to the carbonyl carbon, forming an intermediate known as the Criegee intermediate. wikipedia.org This is followed by a rearrangement step where one of the alkyl or aryl groups attached to the carbonyl carbon migrates to the adjacent oxygen atom of the peroxide linkage, displacing a carboxylate ion as a leaving group. chem-station.com

The regioselectivity of the Baeyer-Villiger reaction is determined by the relative migratory aptitude of the two groups bonded to the carbonyl carbon. The group that can better stabilize a positive charge during the transition state of the migration step will move preferentially. The established order of migratory aptitude is generally: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.orgchem-station.com

In the case of this compound, the carbonyl carbon is attached to a 4-chlorophenyl group and a 3-bromopropyl group (a primary alkyl group). Based on the established migratory aptitudes, the 4-chlorophenyl group has a significantly greater tendency to migrate than the primary alkyl group. organic-chemistry.org Consequently, the Baeyer-Villiger oxidation of this compound is expected to selectively yield 3-bromopropyl 4-chlorobenzoate.

Table 5: Baeyer-Villiger Oxidation of this compound

Oxidizing Agent Product Product Class
meta-Chloroperoxybenzoic acid (m-CPBA) 3-Bromopropyl 4-chlorobenzoate Ester
Trifluoroperacetic acid (TFPAA) 3-Bromopropyl 4-chlorobenzoate Ester
Peracetic acid (CH₃CO₃H) 3-Bromopropyl 4-chlorobenzoate Ester

Oxidative Fragmentation Processes

While specific studies on the oxidative fragmentation of this compound are not extensively documented, the presence of the ketone functionality suggests potential cleavage pathways under oxidative conditions. In broader contexts, ketones can undergo oxidation, though they are generally more resistant than aldehydes. Strong oxidizing agents under harsh conditions can cleave the carbon-carbon bonds adjacent to the carbonyl group. For butyrophenone (B1668137) derivatives, this could potentially lead to the formation of 4-chlorobenzoic acid and other degradation products. The presence of the bromine atom on the alkyl chain may influence the reaction pathways, potentially leading to a variety of smaller, halogenated carboxylic acids and other fragments.

Light and Heat Facilitated Bond Cleavage

The photochemical and thermal reactivity of this compound is largely influenced by the butyrophenone core and the carbon-bromine bond.

Photochemical Reactions: Butyrophenone and its derivatives are well-known for undergoing Norrish Type I and Type II reactions upon exposure to UV light. sciepub.com

Norrish Type I Cleavage: This involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent alkyl carbon, forming two radical fragments. For this compound, this would generate a 4-chlorobenzoyl radical and a 4-bromobutyl radical. These radicals can then undergo various subsequent reactions, such as recombination or hydrogen abstraction.

Norrish Type II Reaction: This intramolecular reaction is characteristic of ketones with a γ-hydrogen. The excited carbonyl group abstracts a hydrogen atom from the γ-carbon, leading to the formation of a 1,4-biradical. sciepub.com This biradical can then undergo either cyclization to form a cyclobutanol (B46151) derivative (Yang cyclization) or fragmentation to yield an enol and an alkene. sciepub.com In the case of this compound, the expected products would be 1-(4-chlorophenyl)ethanone (via its enol tautomer) and bromoethene.

Thermal Decomposition: At elevated temperatures, the weakest bonds in the molecule are most likely to cleave. The carbon-bromine bond is generally weaker than carbon-carbon or carbon-hydrogen bonds and is susceptible to thermal cleavage, which could initiate radical chain reactions. Thermal decomposition of similar brominated organic compounds is known to produce hydrogen bromide and a complex mixture of smaller organic molecules. cetjournal.it

Reduction Reactions of the Ketone Functionality

The ketone group in this compound is readily reduced to a secondary alcohol. The choice of reducing agent is crucial for controlling the selectivity of the reaction.

Conversion to Alcohol Derivatives

A variety of reducing agents can be employed to convert the ketone to an alcohol. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent commonly used for this purpose, as it typically does not affect other functional groups like the aryl halide. numberanalytics.commasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon. chemguide.co.ukyoutube.com A subsequent workup with a protic solvent then protonates the resulting alkoxide to yield the final alcohol product, 4-bromo-1-(4-chlorophenyl)butan-1-ol. pressbooks.pub

Reactant Reagent Product
This compound1. NaBH42. H2O or mild acid4-Bromo-1-(4-chlorophenyl)butan-1-ol

This is an interactive data table. Click on the headers to sort.

Regioselectivity and Stereoselectivity in Reduction

Regioselectivity: In the context of this compound, regioselectivity primarily concerns the selective reduction of the ketone in the presence of other potentially reactive sites. As mentioned, mild reducing agents like NaBH4 are highly regioselective for the carbonyl group over the aryl chloride and alkyl bromide moieties under standard conditions.

Stereoselectivity: The reduction of the prochiral ketone in this compound results in the formation of a new chiral center at the carbinol carbon. Unless a chiral reducing agent or catalyst is used, the product will be a racemic mixture of the (R) and (S) enantiomers of 4-bromo-1-(4-chlorophenyl)butan-1-ol. Achieving stereoselectivity in the reduction of ketones is a significant area of research in organic synthesis, often employing enzymes or chiral metal complexes as catalysts to favor the formation of one enantiomer over the other. researchgate.netorganic-chemistry.org

Electrophilic Aromatic Substitution on the Chlorophenyl Ring

The chlorophenyl ring of this compound can undergo electrophilic aromatic substitution, though the reactivity of the ring is influenced by the two existing substituents.

Directing Effects: The chlorine atom is an ortho-, para-directing group due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. libretexts.org However, due to its electronegativity, it is also a deactivating group. The acyl group (-C(O)R) is a meta-directing and strongly deactivating group because the carbonyl group withdraws electron density from the aromatic ring, destabilizing the arenium ion intermediates for ortho and para substitution. organicmystery.com

Reaction Typical Reagents Expected Major Product Position
NitrationHNO3, H2SO42-nitro-4-bromo-1-(4-chlorophenyl)butan-1-one
BrominationBr2, FeBr32,4-dibromo-1-(4-chlorophenyl)butan-1-one
SulfonationSO3, H2SO42-sulfo-4-bromo-1-(4-chlorophenyl)butan-1-one

This is an interactive data table. Click on the headers to sort.

Radical Reactions and Pathways

The presence of a carbon-bromine bond makes this compound a potential substrate for radical reactions. The C-Br bond can be cleaved homolytically by heat, light, or a radical initiator to generate a carbon-centered radical. wikipedia.orgucr.edu

One important class of reactions for γ-haloketones is radical cyclization. researchgate.net The initial formation of a radical at the carbon bearing the bromine can be followed by an intramolecular addition to the carbonyl group, although this is less common. More frequently, if the alkyl chain were unsaturated, intramolecular cyclization onto the double bond would be a favorable process. thieme-connect.delibretexts.org In the absence of an internal trapping group, the generated radical can participate in intermolecular reactions, such as reaction with a hydrogen atom donor to effect a dehalogenation, or addition to an external alkene. libretexts.org

For example, in the presence of a radical initiator like AIBN (azobisisobutyronitrile) and a hydrogen atom donor such as tributyltin hydride (Bu3SnH), the bromine atom can be replaced with a hydrogen atom in a radical chain reaction. libretexts.org

General Reactivity Patterns of Halogenated Ketones

Halogenated ketones are a class of organic compounds characterized by the presence of a carbonyl group and at least one halogen atom. Their reactivity is dictated by the interplay between these two functional groups. The position of the halogen atom relative to the carbonyl group—alpha (α), beta (β), gamma (γ), etc.—significantly influences the molecule's chemical behavior. Given that this compound is a γ-haloketone, understanding the reactivity patterns of halogenated ketones, in general, provides a framework for predicting its chemical transformations.

The primary sites of reactivity in halogenated ketones are the carbonyl carbon, the α-hydrogens, and the carbon atom bearing the halogen. The electron-withdrawing nature of both the carbonyl group and the halogen atom creates distinct electrophilic and acidic centers within the molecule.

A key distinction in reactivity arises from the proximity of the halogen to the carbonyl group. In α-haloketones, the direct attachment of the halogen to the carbon adjacent to the carbonyl group leads to a pronounced increase in the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. nih.govwikipedia.org This enhanced reactivity is a cornerstone of their chemical utility. nih.gov Conversely, in γ-haloketones such as this compound, the halogen is more spatially distant from the carbonyl group. While the inductive effects are diminished, this separation allows for the possibility of intramolecular reactions, a characteristic feature of their chemistry.

Halogenated ketones, particularly γ-halo substituted ketones, serve as important precursors in the synthesis of various biologically active compounds. nih.gov Their versatile reactivity allows for the construction of complex molecular architectures. nih.gov

Nucleophilic Substitution Reactions

One of the most fundamental reactions of halogenated ketones is nucleophilic substitution, where the halogen atom is displaced by a nucleophile. The mechanism of this substitution, whether SN1 or SN2, is influenced by the structure of the halogenated ketone, the nature of the nucleophile, the leaving group, and the solvent. savemyexams.com

For α-haloketones, SN2 reactions are particularly facile. youtube.com The presence of the adjacent carbonyl group stabilizes the transition state, accelerating the rate of substitution. youtube.com For instance, chloroacetone (B47974) reacts with potassium iodide in acetone (B3395972) about 36,000 times faster than 1-chloropropane. wikipedia.org This highlights the profound activating effect of the α-carbonyl group. In contrast, SN1 reactions are generally disfavored for α-haloketones. libretexts.org

In the case of γ-haloketones, the carbon-halogen bond behaves more like a typical alkyl halide. libretexts.org The influence of the distant carbonyl group on the rate of nucleophilic substitution is less pronounced than in α-haloketones. However, the possibility of intramolecular reactions exists if a nucleophilic center can be generated elsewhere in the molecule.

Reactions at the Carbonyl Group

The carbonyl group in halogenated ketones undergoes typical reactions of ketones, such as nucleophilic addition. rsc.orglibretexts.org Nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of alcohols, cyanohydrins, and other addition products. The presence of the halogen can influence the reactivity of the carbonyl group through its electron-withdrawing inductive effect.

Common nucleophilic addition reactions include:

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Addition of Grignard Reagents: Reaction with organomagnesium halides (Grignard reagents) leads to the formation of tertiary alcohols.

Cyanohydrin Formation: The addition of hydrogen cyanide across the carbonyl double bond yields a cyanohydrin.

Acidity of α-Hydrogens and Enolate Formation

The hydrogen atoms on the carbon atom(s) adjacent to the carbonyl group (α-hydrogens) in ketones are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting enolate anion. wikipedia.orgmasterorganicchemistry.com This acidity is a key factor in several important reactions.

In base-promoted α-halogenation, the presence of an electron-withdrawing halogen on the α-carbon increases the acidity of the remaining α-hydrogens. libretexts.org This can lead to multiple halogenation reactions, a phenomenon exploited in the haloform reaction for methyl ketones. masterorganicchemistry.comlibretexts.org To achieve monohalogenation, acidic conditions are often employed, which proceed through an enol intermediate. libretexts.org

Intramolecular Cyclization of γ-Haloketones

A characteristic reaction of γ-haloketones is their propensity to undergo intramolecular cyclization to form cyclopropyl (B3062369) ketones. This reaction typically occurs in the presence of a base. The base abstracts an α-hydrogen to form an enolate, which then acts as an internal nucleophile, attacking the γ-carbon and displacing the halide to form a three-membered ring.

This intramolecular cyclization is a powerful tool in organic synthesis for the construction of cyclopropane (B1198618) rings, which are important structural motifs in many natural products and pharmaceuticals.

Named Reactions Involving Halogenated Ketones

Several named reactions are characteristic of halogenated ketones, particularly α-haloketones:

Favorskii Rearrangement: This reaction involves the treatment of an α-haloketone with a base to yield a rearranged carboxylic acid derivative. masterorganicchemistry.com For cyclic α-haloketones, this rearrangement results in a ring contraction. The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate.

Haloform Reaction: Methyl ketones react with excess halogen in the presence of a base to yield a haloform (chloroform, bromoform, or iodoform) and a carboxylate salt. masterorganicchemistry.com This reaction is often used as a qualitative test for the presence of methyl ketones.

While these named reactions are primarily associated with α-haloketones, the principles of enolate formation and nucleophilic attack are broadly applicable to the chemistry of all halogenated ketones.

Advanced Spectroscopic Characterization of 4 Bromo 1 4 Chlorophenyl Butan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Bromo-1-(4-chlorophenyl)butan-1-one, ¹H and ¹³C NMR provide unambiguous evidence for its framework, while advanced techniques can further confirm connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the 4-chlorophenyl ring typically appear as two doublets due to ortho-coupling, a characteristic AA'BB' system. The aliphatic chain protons present as a series of triplets, arising from coupling with adjacent methylene groups. The methylene group adjacent to the electron-withdrawing carbonyl group (C2) is expected to be downfield from the methylene group next to it (C3), which in turn is downfield from the methylene group attached to the bromine atom (C4) due to the differing electronegativity of their substituents.

Based on established principles and data from analogous structures, the predicted ¹H NMR spectral data in a typical solvent like deuterochloroform (CDCl₃) are as follows:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-2', H-6' (Aromatic)~7.90Doublet (d)2H
H-3', H-5' (Aromatic)~7.45Doublet (d)2H
H-4 (CH₂-Br)~3.45Triplet (t)2H
H-2 (CH₂-C=O)~3.20Triplet (t)2H
H-3 (CH₂-CH₂-CH₂)~2.25Quintet (or Multiplet)2H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon (C1) is characteristically found far downfield. The aromatic carbons show signals in the typical aromatic region (120-140 ppm), with the carbon attached to the chlorine (C4') and the carbon attached to the ketone group (C1') having distinct chemical shifts from the protonated aromatic carbons. The aliphatic carbons (C2, C3, C4) are observed in the upfield region, with their shifts influenced by the neighboring functional groups.

The predicted ¹³C NMR chemical shifts are summarized in the table below:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (C1)~196.0
C-Cl (C4')~139.5
C-C=O (C1')~135.0
CH (Aromatic, C2'/C6')~129.5
CH (Aromatic, C3'/C5')~129.0
CH₂-C=O (C2)~37.5
CH₂-Br (C4)~32.5
CH₂-CH₂-CH₂ (C3)~27.0

Advanced NMR Techniques

To unequivocally assign the proton and carbon signals and confirm the molecular structure, various advanced, two-dimensional (2D) NMR experiments can be employed. fluorochem.co.uk

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For the aliphatic chain, cross-peaks would be expected between the protons on C2 and C3, and between the protons on C3 and C4, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated carbons: C2, C3, C4, and the aromatic C2'/C6' and C3'/C5' carbons, by linking them to their corresponding, previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons (like C1, C1', and C4') and for piecing the molecular fragments together. For instance, correlations would be expected from the H-2 protons to the carbonyl carbon (C1) and the aromatic carbon C1', confirming the connection of the butyrophenone (B1668137) chain to the aromatic ring.

These advanced methods, used in combination, allow for a complete and confident structural elucidation of the molecule. keyorganics.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FTIR and ATR-IR are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl (C=O) group of the ketone. Other key signals include stretches for the aromatic C-H and C=C bonds, aliphatic C-H bonds, and the C-Cl and C-Br bonds.

Key predicted vibrational frequencies are listed below:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch3000-2850Medium
Ketone C=O Stretch~1685Strong
Aromatic C=C Stretch1600-1450Medium-Strong
C-Cl Stretch850-550Strong
C-Br Stretch650-500Medium

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique that can be coupled with FTIR spectroscopy, allowing for the analysis of solid or liquid samples with minimal preparation. chemicalbook.comuni.lu The principle involves placing the sample in direct contact with an ATR crystal (often diamond or germanium). An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. beilstein-journals.org This creates an evanescent wave that penetrates a short distance into the sample, where it can be absorbed. uni.lu

For a solid sample like this compound, a small amount of the powder would be pressed against the ATR crystal. The resulting ATR-IR spectrum would be nearly identical to a traditional transmission FTIR spectrum, revealing the same characteristic absorption bands for the carbonyl, aromatic, and alkyl halide functional groups. researchgate.net The primary advantage of ATR-IR is its simplicity and speed, as it avoids the need for sample preparation techniques like creating KBr pellets. chemicalbook.com

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule. While specific experimental FT-Raman spectra for this compound are not widely available in public databases, the expected spectrum can be inferred from the characteristic vibrations of its constituent functional groups. The Raman spectrum is anticipated to be dominated by signals arising from the aromatic ring, the carbonyl group, and the aliphatic chain.

Key expected features in the FT-Raman spectrum would include:

Aromatic C-H stretching vibrations: Typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching vibrations: Expected in the 2850-3000 cm⁻¹ range.

Carbonyl (C=O) stretching: A strong, characteristic band is expected around 1685 cm⁻¹, typical for aryl ketones.

Aromatic C=C stretching vibrations: Multiple bands are expected in the 1400-1600 cm⁻¹ region, characteristic of the substituted benzene (B151609) ring.

C-Cl and C-Br stretching vibrations: These would appear at lower frequencies, typically below 800 cm⁻¹.

The symmetry of the para-substituted benzene ring is expected to influence the intensity and position of the Raman bands.

Vibrational Mode Assignments and Interpretations

A detailed assignment of the vibrational modes of this compound is crucial for a complete understanding of its molecular structure and dynamics. Based on the analysis of similar compounds and general spectroscopic principles, the following table outlines the expected vibrational modes and their approximate wavenumbers.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Description
Aromatic C-H Stretchp-Chlorophenyl3100 - 3000Stretching vibrations of the C-H bonds on the benzene ring.
Aliphatic C-H StretchButanone chain3000 - 2850Symmetric and asymmetric stretching of the methylene (CH₂) groups.
Carbonyl C=O StretchKetone~1685Strong stretching vibration characteristic of an aryl ketone.
Aromatic C=C Stretchp-Chlorophenyl1600 - 1450In-plane stretching vibrations of the carbon-carbon bonds in the benzene ring.
CH₂ ScissoringButanone chain~1465Bending vibration of the methylene groups.
Aromatic C-Cl Stretchp-Chlorophenyl1100 - 1000Stretching vibration of the carbon-chlorine bond.
C-C StretchButanone chain1200 - 800Stretching vibrations of the carbon-carbon single bonds in the aliphatic chain.
C-Br StretchBromoalkane700 - 500Stretching vibration of the carbon-bromine bond.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

In GC-MS analysis of this compound, the molecule is first separated from other components in a gas chromatograph before being ionized and detected by the mass spectrometer. The electron ionization (EI) mass spectrum of this compound exhibits a characteristic pattern of peaks. nih.gov The molecular ion peak (M⁺) would be expected at m/z 260 and 262, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

According to the NIST Mass Spectrometry Data Center, the GC-MS data for this compound shows a total of 106 peaks. nih.gov The most prominent peaks are summarized in the table below. nih.gov

m/z Value Relative Intensity
139Top Peak
1412nd Highest
1113rd Highest

The fragmentation of this compound in an electron ionization mass spectrometer provides significant structural information. The major fragmentation pathways are predicted to be alpha-cleavage and McLafferty rearrangement, which are characteristic of ketones.

The most abundant fragment ion observed at m/z 139 corresponds to the 4-chlorobenzoyl cation ([C₇H₄ClO]⁺). This is formed by the alpha-cleavage of the bond between the carbonyl carbon and the adjacent methylene group. The presence of the chlorine isotope (³⁷Cl) results in a corresponding peak at m/z 141. The peak at m/z 111 is attributed to the further loss of a carbonyl group (CO) from the 4-chlorobenzoyl cation, resulting in the chlorophenyl cation ([C₆H₄Cl]⁺).

Another potential fragmentation pathway involves the loss of a bromopropyl radical to form the 4-chlorobenzoyl cation. Cleavage of the C-Br bond can also occur, leading to fragments containing the brominated alkyl chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from the chlorophenyl ketone chromophore.

The primary electronic transitions expected are:

π → π* transitions: These are typically strong absorptions and are associated with the excitation of electrons in the π-system of the aromatic ring and the carbonyl group. For substituted acetophenones, these transitions usually occur at shorter wavelengths, often below 250 nm.

n → π* transitions: These are weaker absorptions and involve the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. For aryl ketones, this transition is typically observed at longer wavelengths, in the region of 300-330 nm.

The presence of the chloro-substituent on the benzene ring is expected to cause a bathochromic (red) shift of the π → π* absorption maximum compared to unsubstituted acetophenone (B1666503). While a specific experimental UV-Vis spectrum for this compound is not available, the expected spectrum would show a strong absorption band below 250 nm and a weaker band in the 300-330 nm region.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables strictly adhering to the requested outline for this specific compound at this time.

To provide an article that meets the user's requirements for detailed, data-rich content, published experimental data on this compound would be necessary. Without such sources, any attempt to generate the requested content would be speculative and would not meet the standard of scientific accuracy.

Computational Chemistry and Theoretical Studies of 4 Bromo 1 4 Chlorophenyl Butan 1 One

Quantum Chemical Calculation Methodologies

The investigation of 4-Bromo-1-(4-chlorophenyl)butan-1-one at a quantum mechanical level would typically involve a variety of established computational methods to predict its electronic structure and properties.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule like this compound, a common approach would be to use hybrid DFT functionals, such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. This method combines the strengths of both Hartree-Fock theory and DFT, providing reliable results for a wide range of organic molecules. Other functionals could also be employed to cross-validate the results.

Basis Set Selection and Justification

The choice of a basis set is crucial for the accuracy of quantum chemical calculations. A frequently used basis set for molecules containing elements like those in the target compound is the Pople-style basis set, such as 6-31G*. For more accurate results, especially concerning the description of the diffuse electron clouds of the halogen atoms, larger basis sets incorporating diffuse functions and polarization functions, for instance, 6-311++G(d,p), would be justified. The selection of the basis set represents a trade-off between computational expense and the desired level of accuracy.

Hartree-Fock (HF) Approaches

The Hartree-Fock (HF) method is a fundamental ab initio method that provides a starting point for more advanced computational techniques. wikipedia.org While it does not account for electron correlation to the same extent as DFT or post-Hartree-Fock methods, it is valuable for providing a qualitative understanding of the electronic structure and for obtaining initial geometries for more complex calculations. libretexts.orgyoutube.com In modern computational studies, HF is often used as a benchmark or in conjunction with other methods.

Molecular Structure and Geometry Optimization

A critical aspect of any computational study is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization.

Bond Lengths and Bond Angles Analysis

Through geometry optimization using the aforementioned quantum chemical methods, it would be possible to predict the equilibrium bond lengths and bond angles of this compound. This would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting data would provide precise values for the lengths of all covalent bonds (e.g., C-C, C-H, C=O, C-Cl, C-Br) and the angles between them.

Without specific published data for this compound, a data table of its bond lengths and angles cannot be provided.

Torsional Angles and Conformational Analysis

The flexible butanone chain of this compound suggests the existence of multiple conformers, which are different spatial arrangements of the atoms resulting from rotation around single bonds. A conformational analysis would involve systematically rotating the key dihedral (torsional) angles and calculating the energy of each resulting conformation. This process would identify the lowest-energy conformer(s) and the energy barriers between them. The key torsional angles for analysis would include the rotation around the C-C bonds of the butyl chain and the rotation of the chlorophenyl group relative to the carbonyl group.

Specific torsional angles and a detailed conformational analysis for this compound are not available in the reviewed literature, and therefore, a data table cannot be constructed.

Electronic Structure and Frontier Molecular Orbitals (FMO)

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org These orbitals are called "frontier" orbitals and play a crucial role in predicting how a molecule will interact with others.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energies of these orbitals, often calculated using methods like Density Functional Theory (DFT), are critical indicators of a molecule's reactivity. mdpi.commdpi.com A high HOMO energy suggests a better electron-donating capability, whereas a low LUMO energy indicates a greater ability to accept electrons.

For this compound, computational calculations would determine the specific energy values for these orbitals. While precise, peer-reviewed calculations for this specific molecule are not publicly available, the data would typically be presented as follows, with values usually expressed in electron volts (eV).

Molecular OrbitalEnergy (eV)
HOMOCalculated Value
LUMOCalculated Value

Energy Band Gap Calculations

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). wikipedia.org This gap is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.org A large energy gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. wikipedia.org The gap is calculated directly from the energies of the frontier orbitals:

ΔE = ELUMO – EHOMO

This value helps in understanding the electronic properties and potential applications of the compound.

ParameterEnergy (eV)
EHOMOCalculated Value
ELUMOCalculated Value
Energy Gap (ΔE)Calculated Difference

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. mdpi.comresearchgate.net These maps are color-coded to represent different electrostatic potential values. Regions with a negative potential, which are rich in electrons and prone to electrophilic attack, are typically colored red. Regions with a positive potential, which are electron-deficient and susceptible to nucleophilic attack, are colored blue. researchgate.net

In a theoretical MEP map of this compound, one would expect to see:

Negative Regions (Red/Yellow): Concentrated around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the chlorine and bromine atoms. These areas are potential sites for interaction with electrophiles.

Positive Regions (Blue): Primarily located around the hydrogen atoms, particularly those on the aromatic ring, indicating these are the most likely sites for nucleophilic interaction.

Neutral Regions (Green): Representing areas with near-zero potential.

Spectroscopic Property Predictions

Computational chemistry allows for the prediction of various spectroscopic properties, providing theoretical spectra that can aid in the interpretation of experimental data.

Theoretical Vibrational Frequency Calculations

Theoretical vibrational frequency calculations, typically performed using DFT methods, can predict a molecule's infrared (IR) and Raman spectra. sci-hub.box These calculations identify the fundamental vibrational modes of the molecule, such as stretching, bending, and twisting of bonds. mdpi.com By correlating calculated frequencies with experimental spectral bands, chemists can confidently assign specific peaks to particular functional groups.

For this compound, key predicted vibrations would include the C=O stretch of the ketone, aromatic C-C and C-H stretches, and vibrations corresponding to the C-Cl and C-Br bonds. The calculated wavenumbers are often scaled to correct for systematic errors inherent in the computational methods.

Vibrational ModeTypical Experimental Wavenumber (cm-1)Calculated Wavenumber (cm-1)
C=O Stretch (Ketone)1680-1700Calculated Value
Aromatic C=C Stretch1400-1600Calculated Value
C-Cl Stretch600-800Calculated Value
C-Br Stretch500-600Calculated Value

Chemical Shift Predictions for NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations, often employing the Gauge-Invariant Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. sci-hub.box These predicted spectra serve as a valuable reference for assigning signals in experimentally obtained NMR data, helping to confirm the proposed chemical structure. researchgate.net

For this compound, calculations would provide predicted chemical shift values for each unique hydrogen and carbon atom in the molecule. Comparing these theoretical values with experimental data would help to unambiguously assign the structure.

Atom PositionPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
Aromatic Protons/CarbonsCalculated RangeCalculated Range
CH2 adjacent to C=OCalculated ValueCalculated Value
Central CH2Calculated ValueCalculated Value
CH2 adjacent to BrCalculated ValueCalculated Value

UV-Vis Spectra Simulation

The electronic absorption spectrum of a molecule, which can be simulated using Time-Dependent Density Functional Theory (TD-DFT), offers a window into its electronic transitions. For an aromatic ketone like this compound, the UV-Vis spectrum is primarily characterized by transitions involving π-electrons of the aromatic ring and the carbonyl group, as well as non-bonding electrons on the oxygen and halogen atoms.

Simulations would typically predict two main absorption bands:

π → π* transitions: These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the chlorophenyl ring and the carbonyl group. The conjugation between the aromatic ring and the carbonyl C=O bond influences the energy of this transition.

n → π* transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the carbonyl oxygen) to an antibonding π* orbital. These transitions are characteristically weak and are often observed as a shoulder on the main absorption band.

The presence of the chloro and bromo substituents can influence the absorption maxima (λmax). Halogens can cause a bathochromic (red) shift or a hypsochromic (blue) shift depending on the interplay between their inductive and resonance effects. A simulated spectrum provides theoretical λmax values and oscillator strengths, which correspond to the probability of each electronic transition. For a related compound, 4-chlorophenol, characteristic absorption bands are observed experimentally at 225 nm and 280 nm. researchgate.net Theoretical calculations for this compound would allow for a precise assignment of its electronic transitions.

Transition TypeTypical Wavelength Range (nm)Expected IntensityInvolved Orbitals
π → π200-280Highπ(C=C), π(C=O) → π(C=C), π(C=O)
n → π280-350Lown(O) → π*(C=O)

Reactivity Descriptors and Analysis

Conceptual DFT provides a powerful framework for quantifying the chemical reactivity of a molecule through various descriptors. These indices help in predicting the sites within the molecule that are most susceptible to nucleophilic or electrophilic attack.

The Fukui function, ƒ(r), is a key local reactivity descriptor that identifies the most reactive sites in a molecule. komorowski.edu.pl It measures the change in electron density at a specific point when an electron is added to or removed from the system. By condensing these values to individual atoms, one can predict sites for:

Nucleophilic attack (ƒ+): The site most likely to accept an electron. This corresponds to the region where the LUMO (Lowest Unoccupied Molecular Orbital) is localized.

Electrophilic attack (ƒ-): The site most likely to donate an electron. This is associated with the localization of the HOMO (Highest Occupied Molecular Orbital).

Radical attack (ƒ0): An average of ƒ+ and ƒ-.

For this compound, the carbonyl carbon is expected to be a primary site for nucleophilic attack, exhibiting a high ƒ+ value. The oxygen atom and the aromatic ring, rich in electron density, would be potential sites for electrophilic attack, indicated by high ƒ- values. The bromine atom, with its electron-withdrawing nature, also influences the reactivity of the adjacent carbon atoms.

Atom/RegionPredicted ƒ+ (Nucleophilic Attack)Predicted ƒ- (Electrophilic Attack)Rationale
Carbonyl CarbonHighLowElectrophilic nature due to polarization of C=O bond
Carbonyl OxygenLowHighHigh electron density from lone pairs
Aromatic Ring CarbonsModerateHighDelocalized π-electron system
Carbon bonded to Bromine (C4)HighLowInductive effect of Bromine making it electrophilic

Average Local Ionization Energy (ALIE), calculated on the molecular surface, is a descriptor used to identify the regions from which an electron is most easily removed. Lower ALIE values indicate sites that are more susceptible to electrophilic attack. In this compound, the lowest ALIE values are expected to be found near the π-system of the chlorophenyl ring and the lone pairs of the carbonyl oxygen, as these are the regions of highest electron density and energy (HOMO). This analysis complements the Fukui function by providing a spatial map of the molecule's susceptibility to electron loss.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (forming two radicals). wikipedia.org It is a direct measure of bond strength. Theoretical calculations can provide BDE values for every bond in this compound, highlighting the weakest link and potential fragmentation pathways.

Key bonds for BDE analysis in this molecule include:

C4-Br bond: The carbon-bromine bond is typically the weakest bond in the alkyl chain, making it susceptible to cleavage. The BDE for a C-Br bond in a similar environment (e.g., CH3Br) is approximately 284 kJ/mol. ucsb.edu

Cα-Cβ and Cβ-Cγ bonds: The C-C bonds in the butyl chain are also of interest. The bond between the carbonyl group and the adjacent carbon (C1-C2) is influenced by the ketone functionality. Studies on ketones show that C-H bonds alpha to the carbonyl are weakened, and similar effects can be expected for C-C bonds. acs.orgnih.gov

Aryl-C1 bond: The bond connecting the chlorophenyl ring to the carbonyl carbon is expected to be strong due to sp2-sp2 carbon bonding and conjugation.

BondTypical BDE (kJ/mol)Expected Reactivity
C4-Br~280-290Most likely to undergo homolytic cleavage
C(Aryl)-C(O)>400Strong and stable
C(O)-C2~350-370Relatively strong
C2-C3 / C3-C4~360-380Typical alkane C-C bond strength

Note: Values are representative for similar chemical environments and not calculated specifically for the title compound.

The Electron Localization Function (ELF) is a powerful tool for visualizing the electron pair probability in a molecule. tandfonline.com It partitions the molecular space into regions, or "basins," that correspond to atomic cores, covalent bonds, and lone pairs, providing a chemically intuitive picture of the electronic structure. For this compound, an ELF analysis would visually confirm:

Core basins around each heavy atom (C, O, Cl, Br).

Valence basins corresponding to covalent bonds (C-H, C-C, C=O, C-Cl, C-Br).

Lone pair basins on the oxygen, chlorine, and bromine atoms.

The population (number of electrons) of these basins can be integrated to provide quantitative information about bonding and non-bonding electrons. The Localized Orbital Locator (LOL) provides similar information, offering a complementary view of electron localization. A study on 2-hydroxy-2-phenyl acetophenone (B1666503) oxime utilized ELF maps to describe bonding and electron pairs. tandfonline.com

Noncovalent Interactions (NCI) Analysis

Noncovalent interactions (NCIs) are crucial for understanding molecular aggregation, crystal packing, and interactions with biological targets. The NCI analysis, based on the electron density and its derivatives, generates 3D plots that visualize the location and nature of these weak interactions. nih.govnih.gov

For this compound, NCI analysis can identify:

van der Waals interactions: Broad, green surfaces indicating dispersion forces, particularly around the hydrocarbon chain and the aromatic ring.

Hydrogen bonds: Although the molecule itself lacks strong hydrogen bond donors, it can act as an acceptor via the carbonyl oxygen and halogen atoms in the presence of suitable donors. These would appear as small, blue-to-green discs.

Halogen bonds: The bromine and chlorine atoms can act as halogen bond donors, interacting with nucleophilic regions of neighboring molecules. This is a significant type of noncovalent interaction for halogenated compounds.

Steric clashes: Red-colored regions indicating repulsive interactions, for instance, within sterically crowded parts of the molecule or in a crystal lattice.

These visualizations are invaluable for rationalizing the solid-state structure and potential intermolecular recognition properties of the molecule.

Van der Waals Interactions

A detailed analysis of the Van der Waals forces, which are crucial for understanding the molecule's packing in a condensed phase and its interactions with other molecules, could not be performed. This would typically involve mapping the molecular surface to identify regions of attractive and repulsive forces.

Hydrogen Bonding Interactions

While this compound possesses a carbonyl oxygen that could act as a hydrogen bond acceptor, specific computational studies quantifying the strength and nature of such potential interactions are not available.

Electron Delocalization Function and Reduced Density Gradient

Analysis using the Electron Delocalization Function (EDF) and Reduced Density Gradient (RDG) is employed to visualize and understand the nature of chemical bonds and non-covalent interactions. No such analysis has been published for this compound.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a powerful tool to study charge transfer and orbital interactions within a molecule.

Donor-Acceptor Interactions

A quantitative description of the donor-acceptor interactions, which would reveal the charge delocalization from occupied (donor) to unoccupied (acceptor) orbitals, could not be generated due to the lack of specific NBO analysis data.

Hyperconjugation Effects

Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital, plays a significant role in stabilizing molecules. The specific hyperconjugative interactions and their stabilization energies for this compound have not been reported.

Nonlinear Optical (NLO) Properties

Computational studies are often used to predict the NLO properties of materials, which are important for applications in optoelectronics. The first-order hyperpolarizability and other NLO parameters for this compound have not been computationally determined in the available literature.

First Order Hyperpolarizability

There are no available studies reporting the first-order hyperpolarizability (a measure of a molecule's nonlinear optical properties) specifically for this compound. General quantum chemical computations are used to predict these properties in other molecules, but the results are highly structure-dependent and cannot be extrapolated to this compound without a dedicated study.

Solvation Effects and Energetics

Specific research on the solvation effects and energetics of this compound is not present in the public domain. Such studies would typically involve computational models to understand how the solvent interacts with the solute molecule, affecting its stability and properties.

While the Solvation Model based on Density (SMD) is a widely used and robust method for calculating solvation free energies, there are no published studies that have applied this model to this compound. Therefore, no data tables or detailed research findings regarding its solvation energetics using the SMD model can be provided.

Role of 4 Bromo 1 4 Chlorophenyl Butan 1 One As a Synthetic Intermediate and Precursor in Organic Chemistry

Building Block for Complex Organic Molecules

The utility of 4-Bromo-1-(4-chlorophenyl)butan-1-one as a building block stems from its two distinct reactive sites. The primary alkyl bromide is susceptible to nucleophilic substitution reactions (SN2), allowing for the introduction of a wide variety of functional groups through the formation of new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the ketone's carbonyl group can undergo nucleophilic addition, condensation, or reduction reactions.

This dual reactivity enables chemists to construct complex molecular architectures. For instance, the alkyl bromide can be displaced by a nucleophile, and the ketone can subsequently be transformed, or vice versa. This sequential reactivity is crucial for building intricate molecular frameworks from a relatively simple starting material. Ketones with γ-halo substitutions are recognized as useful starting materials for synthesizing more complex compounds, and this compound is a prime example of this class of reagents. nih.gov Its structure allows for the strategic addition of substituents, leading to the creation of elaborate acyclic and cyclic systems.

Precursor in Pharmaceutical Synthesis

The synthesis of novel, pharmaceutically active compounds is a major area where γ-halo ketones find application. nih.gov The structural framework of this compound is a key component that can be elaborated into various therapeutic scaffolds.

While γ-chloro ketones have been traditionally used, their bromo- and iodo-analogs can be synthetically advantageous as bromide and iodide are better leaving groups than chloride. nih.gov The γ-substituted ketone moiety is a feature in certain neurological agents. nih.gov For example, related γ-halo ketones are used to construct the core structures of drugs. The 4-chlorophenyl group present in this compound is itself a common feature in many pharmaceutical compounds. The ability to efficiently generate starting materials containing these γ-halo ketone subunits has the potential to significantly impact the synthesis of new drug candidates. nih.gov

The transformation of this compound into pharmaceutically relevant structures involves several key synthetic methodologies. The presence of two distinct electrophilic centers—the carbonyl carbon and the carbon bonded to the bromine atom—allows for a range of derivatization strategies.

One common approach is to utilize the alkyl bromide for nucleophilic substitution with primary or secondary amines. This reaction yields an aminoketone, which can then undergo intramolecular reductive amination or other cyclization reactions to form nitrogen-containing heterocyclic scaffolds like substituted piperidines, pyrrolidines, or azepanes, which are core structures in many drugs. Another strategy involves the reaction of the ketone first, for example, through reduction to an alcohol, followed by substitution of the bromine. This controlled, stepwise modification is essential for building molecular complexity.

The following table summarizes some of the key derivatization methodologies:

Functional Group TargetedReaction TypeReagent(s)Resulting Structure / Scaffold
Alkyl Bromide (C-Br)Nucleophilic SubstitutionAmines (R₂NH), Thiols (RSH), Azides (N₃⁻)γ-Aminoketones, γ-Thioketones, γ-Azidoketones
Ketone (C=O)ReductionNaBH₄, LiAlH₄Secondary Alcohol
Ketone (C=O)Nucleophilic AdditionGrignard Reagents (RMgX), Organolithiums (RLi)Tertiary Alcohol
Ketone (C=O)Reductive AminationAmine (RNH₂), NaBH₃CNSecondary or Tertiary Amine
Both Groups (Tandem/Intramolecular)Cyclization via SubstitutionDinucleophiles (e.g., amino-thiols)Heterocyclic rings (e.g., Thiazines)

Applications in the Synthesis of Agrochemicals

The versatility of this compound as a synthetic intermediate extends to the field of agrochemicals. Many herbicides, fungicides, and insecticides are complex organic molecules that incorporate halogenated aromatic rings and heterocyclic systems. The ability to use this compound to construct such scaffolds makes it a potentially valuable precursor in agrochemical research and development. The methodologies used for pharmaceutical synthesis, particularly the construction of novel heterocyclic rings, are directly applicable to the creation of new crop protection agents.

Utility in Developing Novel Materials

The application of this compound in the synthesis of novel materials is not widely documented in scientific literature. Its primary role appears to be as an intermediate in fine organic synthesis rather than as a monomer or precursor for polymerization or materials science applications. However, its bifunctional nature could theoretically be exploited to create specialized polymers or functional materials, though this remains an area with limited exploration.

Role in Studying Fundamental Reaction Mechanisms

While this compound undergoes reactions that are of fundamental mechanistic interest, such as nucleophilic substitution and reactions of enolates, it is not commonly used as a model substrate for studying these mechanisms. up.ac.zalibretexts.org The reactivity of α-haloketones, which are structurally related, has been more extensively investigated to understand reaction pathways and stereoselectivity. nih.gov The value of this compound lies more in its synthetic utility as a means to an end—the creation of complex target molecules—rather than as a tool for probing the intricacies of reaction kinetics or pathways.

Synthesis and Reactivity of Structural Analogues and Derivatives of 4 Bromo 1 4 Chlorophenyl Butan 1 One

Fluorinated Analogues: 4-Bromo-1-(4-fluorophenyl)butan-1-one

The substitution of the chlorine atom on the phenyl ring with fluorine creates 4-Bromo-1-(4-fluorophenyl)butan-1-one, a compound that serves as a key reagent in the synthesis of various pharmaceuticals, such as the antipsychotic drug Droperidol. chemicalbook.com

The synthesis of both 4-bromo-1-(4-halophenyl)butan-1-ones typically involves a two-step process: a Friedel-Crafts acylation followed by a bromination reaction.

Friedel-Crafts Acylation : The initial step involves the acylation of a halobenzene (chlorobenzene or fluorobenzene) with butanoyl chloride or a related acylating agent. masterorganicchemistry.comnih.gov This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), to form the corresponding 1-(4-halophenyl)butan-1-one. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through the formation of a resonance-stabilized acylium ion, which is then attacked by the aromatic ring. masterorganicchemistry.comkhanacademy.org

Bromination : The subsequent step is the bromination of the resulting ketone. For the synthesis of 4-Bromo-1-(4-fluorophenyl)butan-1-one, the precursor 1-(4-fluorophenyl)butan-1-one is brominated using bromine in a solvent like acetic acid. Achieving high regioselectivity for the 4-position can be accomplished using radical bromination with N-bromosuccinimide (NBS), which can yield over 80% selectivity. Control of reaction conditions, such as temperature and reaction time, is crucial to minimize the formation of dibrominated side products.

The synthetic pathways are broadly similar, with the primary difference being the starting halobenzene.

Table 1: Comparative Synthetic Routes
StepDescriptionReactants for Chloro AnalogueReactants for Fluoro AnalogueCatalyst/Conditions
1Friedel-Crafts AcylationChlorobenzene (B131634), Butanoyl ChlorideFluorobenzene, Butanoyl ChlorideAlCl₃ or other Lewis Acid masterorganicchemistry.comnih.gov
2Bromination1-(4-chlorophenyl)butan-1-one, Bromine/NBS1-(4-fluorophenyl)butan-1-one, Bromine/NBSAcetic acid or other solvent

The primary difference in the reactivity profile between the chloro and fluoro analogues stems from the differing electronegativity and size of the halogen atom on the phenyl ring.

Electronegativity : Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect influences the reactivity of the entire molecule. This effect can make the carbonyl carbon slightly more electrophilic in the fluorinated analogue compared to the chlorinated one. The presence of fluorine atoms alpha to a carbonyl group is known to enhance the reactivity of the ketone. nih.gov

Nucleophilic Substitution : The bromine atom on the butanone chain is susceptible to nucleophilic substitution in both molecules. This allows for the replacement of bromine with various nucleophiles such as amines or alkoxides, a key step in the synthesis of more complex molecules. While the phenyl halogen (F or Cl) is generally unreactive towards nucleophilic aromatic substitution under standard conditions, the higher electronegativity of fluorine can subtly alter the electronic properties of the aromatic ring, which may influence reaction rates in subsequent transformations.

Carbonyl Group Reduction : The carbonyl group in both analogues can be reduced to a hydroxyl group (an alcohol) using standard reducing agents like sodium borohydride (B1222165). The difference in the phenyl halogen may have a minor impact on the rate of this reduction due to electronic effects.

Table 2: Reactivity Profile Differences
Reaction TypeDescriptionImpact of Fluorine vs. Chlorine
Nucleophilic Substitution (at C4-Br)Replacement of the bromine atom by a nucleophile. Minimal direct impact, but overall molecular electronics are altered.
Carbonyl ReactivityReactions at the C=O group, such as reduction.Fluorine's higher electronegativity may increase the electrophilicity of the carbonyl carbon compared to chlorine. nih.gov
Aromatic Ring ReactionsFurther substitution on the phenyl ring.The halogen deactivates the ring but directs ortho/para. Fluorine's effect is slightly different from chlorine's due to its size and electronegativity.

Positional Isomers of the Halogen on the Butanone Chain

The position of the bromine atom on the butanone chain—alpha (α), beta (β), or gamma (γ) to the carbonyl group—has a profound impact on the molecule's reactivity and its utility as a synthetic intermediate.

Alpha-haloketones are ketones halogenated at the carbon atom adjacent to the carbonyl group. wikipedia.org A representative example is 2-Bromo-1-(4-chlorophenyl)propan-1-one. nih.gov

The synthesis of α-bromo ketones is typically achieved through the acid-catalyzed bromination of a ketone. libretexts.orgmasterorganicchemistry.com The reaction proceeds via an enol intermediate. libretexts.org The ketone is treated with bromine (Br₂) in the presence of an acid catalyst, such as hydrobromic acid in methanol (B129727) or acetic acid. libretexts.orgchemicalbook.com For an unsymmetrical ketone, the bromination under acidic conditions generally occurs at the more substituted α-carbon due to the preferential formation of the more stable, more substituted enol. wikipedia.org

Beta-haloketones have a halogen atom on the carbon two positions away from the carbonyl group. These compounds are valuable precursors for a variety of molecules, including enones and heterocyclic compounds. nih.gov

Synthetic routes to β-bromo ketones include:

Ring-opening of Cyclopropyl (B3062369) Alcohols : The oxidation of anions like bromide (Br⁻) with a reagent such as ceric ammonium (B1175870) nitrate (B79036) (CAN) in the presence of a cyclopropyl alcohol can lead to the formation of β-bromoketones. nih.gov However, this method can be low-yielding for bromides compared to iodides. nih.gov

1,4-Addition to Enones : The addition of HBr across the double bond of an α,β-unsaturated ketone (enone) is another common method. nih.gov

The location of the bromine atom is a critical determinant of the molecule's chemical behavior.

Alpha-Position : The bromine atom at the α-position is highly activated towards SN2 nucleophilic substitution reactions. libretexts.org The adjacent electron-withdrawing carbonyl group stabilizes the transition state, making the α-carbon a potent electrophile. libretexts.org This high reactivity makes α-bromo ketones excellent starting materials. For instance, they can undergo elimination reactions, often using a sterically hindered base like pyridine, to form α,β-unsaturated ketones. libretexts.org

Beta-Position : A bromine atom in the β-position is less activated for direct SN2 substitution compared to the α-position. However, β-bromo ketones are prime substrates for elimination reactions to form α,β-unsaturated ketones. They are also widely used as intermediates in the synthesis of annulated (ring-forming) products and various heterocyclic structures. nih.gov

Gamma-Position (e.g., 4-Bromo-1-(4-chlorophenyl)butan-1-one) : With the bromine at the γ-position, intramolecular reactions become feasible. For example, under appropriate conditions, the molecule can cyclize to form cyclopropyl phenyl ketones. The reactivity is more akin to a primary alkyl bromide, and it readily undergoes SN2 reactions with various nucleophiles without the electronic activation seen in the α-isomer.

Table 3: Impact of Bromine Position on Reactivity and Utility
PositionExample CompoundKey Reactivity FeaturePrimary Synthetic Utility
Alpha (α)2-Bromo-1-(4-chlorophenyl)propan-1-oneHighly activated for SN2 reactions. libretexts.orgSynthesis of α,β-unsaturated ketones, α-substituted ketones. libretexts.org
Beta (β)3-bromo-1-(4-chlorophenyl)propan-1-oneSubstrate for elimination reactions.Precursor to enones, annulated compounds, and heterocycles. nih.gov
Gamma (γ)This compoundBehaves like a primary alkyl halide; suitable for SN2 and intramolecular cyclization.Alkylating agent for various nucleophiles; synthesis of cyclopropyl ketones.

Halogen Variations on the Phenyl Ring (e.g., 1-(3-Bromo-4-chlorophenyl)butan-1-one)

Structural analogues of this compound can be synthesized by altering the halogen substitution pattern on the aromatic phenyl ring. An example of such an analogue is 1-(3-Bromo-4-chlorophenyl)butan-1-one. While specific documented syntheses for this exact compound are not prevalent in readily available literature, its preparation can be logically inferred through standard aromatic chemistry, primarily the Friedel-Crafts acylation reaction. masterorganicchemistry.comorganic-chemistry.orglibretexts.orgyoutube.com

The synthesis would likely involve the reaction of 1-bromo-2-chlorobenzene (B145985) with either butanoyl chloride or butanoic anhydride (B1165640) under the catalysis of a strong Lewis acid, such as aluminum chloride (AlCl₃). masterorganicchemistry.comuni-siegen.de In this electrophilic aromatic substitution reaction, the Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 1-bromo-2-chlorobenzene. The directing effects of the existing halogen substituents guide the position of the incoming acyl group. Both bromine and chlorine are ortho-, para-directing deactivators. In 1-bromo-2-chlorobenzene, the para position to the bromine atom (and meta to the chlorine) and the ortho position to the bromine (meta to the chlorine) are the most likely sites for substitution. Steric hindrance may influence the final regioselectivity of the acylation.

The reactivity of such analogues is primarily determined by the electronic effects of the halogens on the carbonyl group and the properties of the aromatic ring. The presence of multiple electron-withdrawing halogens deactivates the ring, making it less susceptible to further electrophilic substitution but more susceptible to nucleophilic aromatic substitution under harsh conditions. The reactivity of the butanone side chain would be similar to the parent compound, involving reactions at the carbonyl group or the α-carbon.

Non-Brominated Analogues (e.g., 4-Chloro-1-(4-chlorophenyl)butan-1-one)

Replacing the bromine atom on the aliphatic chain with another halogen, such as chlorine, yields non-brominated analogues like 4-Chloro-1-(4-chlorophenyl)butan-1-one. This substitution significantly influences the compound's synthesis and reactivity.

Comparative Synthesis

The synthesis of 4-Chloro-1-(4-chlorophenyl)butan-1-one is also efficiently achieved via the Friedel-Crafts acylation. The typical procedure involves the reaction of chlorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Parameter Synthesis of this compound Synthesis of 4-Chloro-1-(4-chlorophenyl)butan-1-one
Aromatic Substrate ChlorobenzeneChlorobenzene
Acylating Agent 4-Bromobutyryl chloride4-Chlorobutyryl chloride
Catalyst Lewis Acid (e.g., AlCl₃)Lewis Acid (e.g., AlCl₃)
Reaction Type Friedel-Crafts AcylationFriedel-Crafts Acylation

The fundamental synthetic pathway remains the same for both the brominated and chlorinated analogues, with the primary difference being the choice of the halogenated acyl chloride.

Comparative Reactivity and Selectivity

The reactivity of γ-haloketones is characterized by the electrophilic nature of both the carbonyl carbon and the carbon atom bearing the halogen. nih.gov These compounds can undergo intramolecular cyclization to form cyclopropyl ketones or participate in nucleophilic substitution reactions at the γ-carbon.

The primary difference in reactivity between 4-bromo- and 4-chloro-1-(4-chlorophenyl)butan-1-one lies in the nature of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. Furthermore, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) due to its larger size and lower charge density.

Consequently, this compound is generally more reactive towards nucleophiles in Sₙ2-type reactions than its chlorinated counterpart. This enhanced reactivity makes it a more suitable precursor for syntheses requiring the displacement of the terminal halogen. For instance, in the formation of ethers, amines, or other derivatives via nucleophilic substitution, the bromo-analogue will typically react faster and under milder conditions. This difference in reactivity allows for selective transformations in molecules containing both chloro and bromo functionalities.

Derivatives Incorporating Heterocyclic Moieties (e.g., Pyrazoline Derivatives)

The reactive nature of haloketones makes them valuable precursors for the synthesis of various heterocyclic compounds. Pyrazolines, a class of five-membered nitrogen-containing heterocycles, can be synthesized from derivatives of this compound. sci-hub.se

A common and effective method for pyrazoline synthesis involves the cyclocondensation of an α,β-unsaturated ketone (a chalcone) with a hydrazine (B178648) derivative. nih.govdergipark.org.tr The synthesis can be envisioned as a two-step process starting from the haloketone analogue:

Synthesis of a Chalcone (B49325) Intermediate: The halobutanone can be converted into a chalcone. A more direct route involves starting with the corresponding acetophenone (B1666503) (e.g., 1-(4-chlorophenyl)ethanone). This ketone undergoes a base-catalyzed aldol (B89426) condensation with an appropriate aromatic aldehyde. The resulting β-hydroxy ketone readily dehydrates to yield the α,β-unsaturated ketone, or chalcone.

Cyclization to form Pyrazoline: The synthesized chalcone is then reacted with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) or a substituted hydrazine (e.g., phenylhydrazine). The reaction typically proceeds in a solvent like ethanol, often with an acid catalyst such as acetic acid. dergipark.org.tr The mechanism involves the initial formation of a hydrazone, followed by an intramolecular Michael addition (cyclization) to form the stable five-membered 2-pyrazoline (B94618) ring. sci-hub.sedergipark.org.tr

This synthetic strategy allows for the incorporation of the substituted phenyl moiety from the original butanone into a more complex heterocyclic framework, which is a common scaffold in pharmacologically active molecules.

Cyclobutane (B1203170) Derivatives Derived from Related Compounds

Cyclobutane rings are valuable structural motifs in medicinal chemistry and organic synthesis. researchgate.net While direct intramolecular cyclization of 4-halo-1-butanones typically favors the formation of cyclopropyl ketones (a Favorskii-type reaction intermediate), specific pathways can be designed to yield cyclobutane derivatives from related compounds.

One potential route involves the photochemical Norrish-Yang cyclization of a related aryl cyclobutyl ketone. nih.gov This reaction proceeds via intramolecular hydrogen abstraction by the excited carbonyl group, leading to a 1,4-diradical intermediate which then cyclizes to form a bicyclo[1.1.1]pentan-2-ol. This bicyclic intermediate can then undergo further reactions, such as palladium-catalyzed C-C bond cleavage and functionalization, to yield cis-1,3-difunctionalized cyclobutanes. nih.gov This two-step sequence represents a formal functionalization of the γ-C–H bond of the starting cyclobutyl ketone. nih.gov

Alternative methods for synthesizing cyclobutanes include the [2+2] cycloaddition of alkenes and intramolecular hydroalkylation of substrates containing both a halide and a styrene (B11656) moiety, catalyzed by transition metals like copper. organic-chemistry.org Therefore, a derivative of this compound could be modified to incorporate an alkene, setting the stage for an intramolecular cyclization to form a cyclobutane ring system.

Related Brominated Butanol Derivatives (e.g., 4-Bromo-1-butanol)

4-Bromo-1-butanol is a simpler structural analogue that shares the brominated four-carbon chain but has a primary alcohol instead of a ketone. This bifunctional molecule is a versatile building block in organic synthesis.

The synthesis of 4-Bromo-1-butanol can be achieved through several established methods. A common laboratory-scale preparation involves the treatment of butane-1,4-diol with hydrobromic acid (HBr), often through azeotropic distillation. Another significant method is the acid-catalyzed ring-opening of tetrahydrofuran (B95107) (THF) with HBr.

Synthesis Method Starting Material Reagents Typical Yield
Hydrobromination Butane-1,4-diol47-48% Hydrobromic Acid (HBr)~65%
Ring Opening Tetrahydrofuran (THF)Hydrobromic Acid (HBr)High Yield

The reactivity of 4-Bromo-1-butanol is dictated by its two functional groups. The hydroxyl group can be protected or converted into other functionalities, while the bromine atom can be displaced by a wide range of nucleophiles. This dual reactivity makes it a useful precursor for synthesizing compounds with a four-carbon tether between different functional groups. For example, it is used to prepare tetrahydropyranyl ethers by reacting with dihydropyran, which serves to protect the alcohol group while further reactions are carried out at the carbon-bromine bond.

Conclusion and Future Research Directions

Summary of Key Synthetic Advances

The synthesis of 4-Bromo-1-(4-chlorophenyl)butan-1-one is most prominently achieved through the Friedel-Crafts acylation reaction. This classic yet effective method involves the reaction of chlorobenzene (B131634) with 4-bromobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds by the formation of an acylium ion from 4-bromobutyryl chloride, which then acts as an electrophile in an electrophilic aromatic substitution reaction with chlorobenzene. The chloro-substituent on the benzene (B151609) ring is a deactivating but ortho-, para-directing group. Consequently, the acylation predominantly occurs at the para position relative to the chlorine atom, yielding the desired product with high regioselectivity. Key advancements in this synthetic approach have focused on optimizing reaction conditions to maximize yield and purity, including the choice of solvent and the precise stoichiometry of the reactants and catalyst.

Recapitulation of Principal Mechanistic Discoveries

The fundamental mechanism underpinning the synthesis of this compound is the electrophilic aromatic substitution via a Friedel-Crafts acylation. The process is initiated by the interaction of the Lewis acid (e.g., AlCl₃) with the acyl chloride (4-bromobutyryl chloride), leading to the formation of a highly electrophilic acylium ion. This acylium ion is resonance-stabilized, which prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations. The aromatic ring of chlorobenzene then acts as a nucleophile, attacking the acylium ion to form a sigma complex, also known as an arenium ion. The aromaticity of the ring is subsequently restored by the loss of a proton from the carbon atom to which the acyl group is attached. The para-directing nature of the chloro group, due to the involvement of its lone pairs in resonance, ensures the primary formation of the 1,4-disubstituted product.

Future Prospects in Synthetic Methodologies

Future research into the synthesis of this compound could explore more environmentally benign and efficient catalytic systems. This includes the investigation of solid acid catalysts, such as zeolites or clays, to replace traditional Lewis acids like AlCl₃, thereby simplifying work-up procedures and reducing hazardous waste. Furthermore, flow chemistry methodologies could be developed to allow for a continuous, scalable, and safer production process. The exploration of alternative acylating agents or activation methods that circumvent the need for acyl chlorides could also be a fruitful area of research, potentially leading to more atom-economical synthetic routes.

Potential Avenues for Advanced Spectroscopic Characterization

While standard spectroscopic data for this compound is available, more advanced techniques could provide deeper structural and electronic insights. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would unequivocally confirm the assignments of all proton and carbon signals. Solid-state NMR spectroscopy could be employed to study the compound's conformation and packing in the crystalline state. Advanced mass spectrometry techniques, like tandem mass spectrometry (MS/MS), could be used to elucidate fragmentation pathways, providing valuable information for its identification in complex mixtures.

Spectroscopic Data Description
¹³C NMR Spectral data available. nih.gov
GC-MS NIST Number: 214334, with a total of 106 peaks and a top peak at m/z 139. nih.gov
IR Spectra Vapor phase IR spectra are available. nih.gov

Emerging Trends in Computational Investigations and Reactivity Predictions

Computational chemistry offers powerful tools to predict the reactivity and properties of this compound. Density Functional Theory (DFT) calculations can be utilized to model the reaction mechanism of its synthesis, providing insights into transition state energies and reaction kinetics. Such studies can also predict its spectroscopic properties, which can be correlated with experimental data for validation. Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activities of its derivatives, guiding the design of new molecules with desired properties. Computational screening of its reactivity towards various nucleophiles could help in planning future synthetic transformations.

Expanding the Scope of Applications as a Versatile Synthetic Intermediate

This compound is a valuable intermediate in organic synthesis, primarily due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom attached to the bromine, which is susceptible to nucleophilic substitution. Its application in the synthesis of pharmaceutical compounds is a significant area of interest. For instance, it can serve as a precursor for the synthesis of various heterocyclic compounds through reactions with dinucleophiles. The butanone chain can be extended or modified to create a diverse range of molecular scaffolds. Its role as a building block for agrochemicals and materials science could also be further explored.

New Directions in the Design and Synthesis of Derivatives

The bifunctional nature of this compound provides a rich platform for the design and synthesis of novel derivatives. The bromo-functionalized side chain can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to generate a library of new compounds. These reactions can lead to the formation of important pharmacophores, including piperidine (B6355638) and piperazine (B1678402) rings, which are prevalent in many centrally acting drugs. The carbonyl group can be reduced to an alcohol, which can then be further functionalized, or it can be used in reactions such as the Wittig reaction to form alkenes. The aromatic ring can also be further substituted to modulate the electronic and steric properties of the molecule, leading to derivatives with potentially enhanced biological activities.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Bromo-1-(4-chlorophenyl)butan-1-one, and how do reaction conditions influence yield?

  • Methodology : A common approach involves bromination of 1-(4-chlorophenyl)butan-1-one using HBr under controlled conditions. For example, describes a similar synthesis for 4-bromo-1-(4-t-butylphenyl)butan-1-one, where HBr is added dropwise at low temperatures (<25°C) to minimize side reactions, followed by reflux and purification via phase separation . Adjusting stoichiometry (e.g., excess HBr) and solvent polarity (e.g., methanol vs. toluene) can improve yield.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify the bromine and chlorophenyl substituents. For example, the ketone carbonyl typically appears at ~200 ppm in 13^{13}C NMR (similar to ’s amide analogs) .
  • IR : Strong absorption at ~1700 cm1^{-1} confirms the ketone group.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 273.94 for C10_{10}H9_{9}BrClO) .

Q. How should researchers handle safety and storage protocols for this compound?

  • Methodology :

  • Safety : Classified as Acute Toxicity (Oral, Category 4) and Skin Sensitizer (Category 1) per GHS guidelines (). Use fume hoods, nitrile gloves, and eye protection .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (similar to ’s protocols for halogenated aromatics) .

Advanced Research Questions

Q. How can discrepancies between X-ray crystallography and spectroscopic data be resolved for structural validation?

  • Methodology :

  • Use SHELX programs ( ) for crystallographic refinement. For example, SHELXL refines thermal parameters and occupancy rates to resolve bond-length mismatches (e.g., C-Br vs. C-Cl distances) .
  • Cross-validate with DFT-calculated NMR shifts (e.g., using Gaussian09) to identify conformational discrepancies .

Q. What mechanistic insights explain side-product formation during bromination of 1-(4-chlorophenyl)butan-1-one?

  • Methodology :

  • Byproduct Analysis : identifies 4-methoxy derivatives when methanol is used as a solvent, suggesting nucleophilic substitution competing with bromination. GC-MS or HPLC (e.g., C18 column, acetonitrile/water gradient) isolates impurities .
  • Kinetic Studies : Vary reaction time/temperature to track intermediate formation via 1^1H NMR (e.g., monitoring α-bromoketone intermediates) .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate LUMO energy for Suzuki-Miyaura coupling feasibility (e.g., Br acts as a leaving group) .
  • Docking Studies : Simulate interactions with palladium catalysts (e.g., Pd(PPh3_3)4_4) to assess steric hindrance from the chlorophenyl group .

Q. What strategies mitigate low yields in nucleophilic substitutions involving the bromine moiety?

  • Methodology :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity ( uses toluene/water systems for similar brominated intermediates) .
  • Catalysis : Add KI to facilitate bromide displacement via in situ generation of a more reactive iodide intermediate .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data in receptor-binding studies?

  • Methodology :

  • Binding Assays : Repeat radioligand displacement assays (e.g., 3^3H-spiperone for dopamine receptors) with controlled purity (>98% via HPLC, as in ) .
  • Metabolite Screening : Use LC-MS to rule out degradation products (e.g., dehalogenation byproducts) affecting IC50_{50} values .

Tables for Key Data

Property Value/Method Reference
Molecular Weight 273.94 g/mol
Synthetic Yield 88–91% (via HBr reflux)
Key NMR Shifts 13^{13}C: C=O ~200 ppm; Br-C ~30 ppm
Hazard Classification Acute Toxicity (Cat. 4), Skin Sensitizer

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.